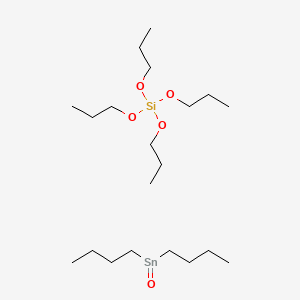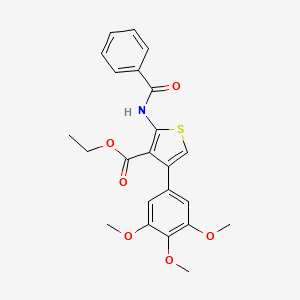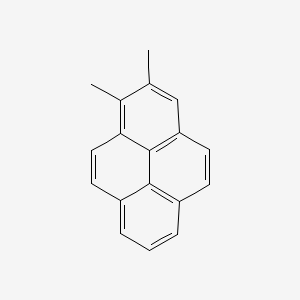![molecular formula C19H24N2O2S B12804778 benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid CAS No. 7497-32-7](/img/structure/B12804778.png)
benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl carbamimidothioate;tricyclo[52102,6]dec-8-ene-4-carboxylic acid is a complex organic compound that features a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid typically involves multiple steps, starting with the preparation of the tricyclic core. One common method involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the tricyclic structure. Subsequent functionalization steps introduce the benzyl carbamimidothioate and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins or nucleic acids could make it useful in drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tricyclic structure allows for specific binding interactions, which can influence biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
8-Benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene: This compound shares a similar tricyclic core but differs in its functional groups.
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Another tricyclic compound with different substituents, used in neuroprotective research.
Uniqueness
Benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid is unique due to its specific combination of functional groups and tricyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
7497-32-7 |
|---|---|
Fórmula molecular |
C19H24N2O2S |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
benzyl carbamimidothioate;tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylic acid |
InChI |
InChI=1S/C11H14O2.C8H10N2S/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8;9-8(10)11-6-7-4-2-1-3-5-7/h1-2,6-10H,3-5H2,(H,12,13);1-5H,6H2,(H3,9,10) |
Clave InChI |
VNJYOKALFVKOEU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2C1C3CC2C=C3)C(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


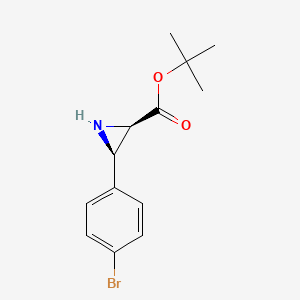
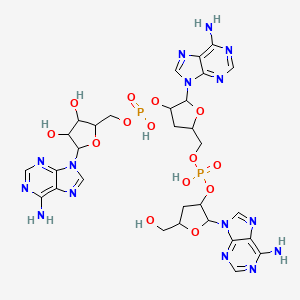
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]-](/img/structure/B12804710.png)
![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)
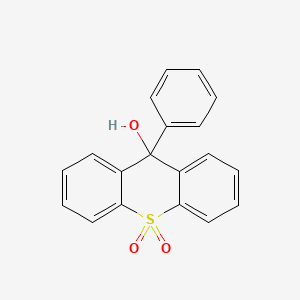
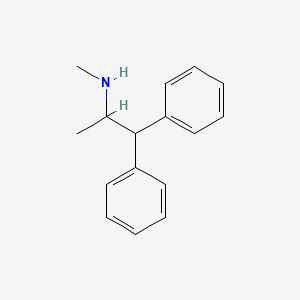


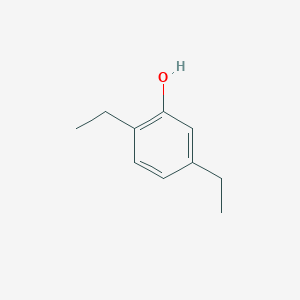
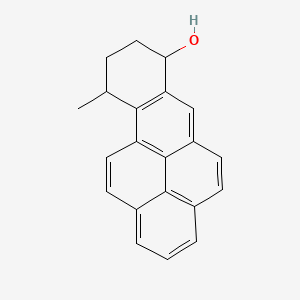
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
